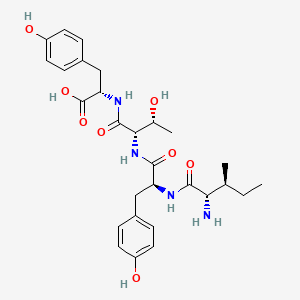
Dimethyl (5-octylthiophen-2-yl)boronatato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (5-octylthiophen-2-yl)boronatato is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-octylthiophen-2-yl)boronatato typically involves the reaction of 5-octylthiophene with a boron-containing reagent. One common method is the reaction of 5-octylthiophene with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The scalability of the synthesis is facilitated by the relatively mild reaction conditions and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (5-octylthiophen-2-yl)boronatato undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various aryl or alkyl-substituted thiophenes.
Aplicaciones Científicas De Investigación
Dimethyl (5-octylthiophen-2-yl)boronatato has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of Dimethyl (5-octylthiophen-2-yl)boronatato involves its ability to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring and the octyl side chain contribute to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Boronate Esters: Compounds containing boron and ester groups, used in similar coupling reactions.
Octylthiophene: A compound with an octyl side chain attached to a thiophene ring.
Uniqueness
Dimethyl (5-octylthiophen-2-yl)boronatato is unique due to the combination of the boron atom, the thiophene ring, and the octyl side chain. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis, materials science, and potentially in medicinal chemistry.
Propiedades
Número CAS |
765277-73-4 |
|---|---|
Fórmula molecular |
C14H25BO2S |
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
dimethoxy-(5-octylthiophen-2-yl)borane |
InChI |
InChI=1S/C14H25BO2S/c1-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16-2)17-3/h11-12H,4-10H2,1-3H3 |
Clave InChI |
FPRNPPIWWFBSDS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CCCCCCCC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)





![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)



